Econazole nitrate

Descripción general

Descripción

El nitrato de econazol es un agente antifúngico de amplio espectro que pertenece a la clase de compuestos imidazólicos. Se utiliza principalmente para tratar diversas infecciones fúngicas, como el pie de atleta (tinea pedis), la tiña inguinal (tinea cruris), la tiña corporal (tinea corporis) y las infecciones por levaduras de la piel . El nitrato de econazol funciona inhibiendo el crecimiento de los hongos, lo que lo convierte en un tratamiento eficaz para las infecciones por dermatofitos y levaduras.

Métodos De Preparación

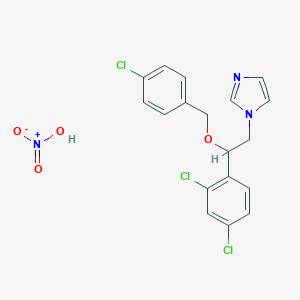

Rutas de Síntesis y Condiciones de Reacción: El nitrato de econazol se sintetiza a través de un proceso de varios pasos que implica la reacción de imidazol con 1-(2,4-diclorofenil)-2-(4-clorofenil)etanol en presencia de una base. El producto resultante se trata luego con ácido nítrico para formar nitrato de econazol .

Métodos de Producción Industrial: En entornos industriales, el nitrato de econazol se produce utilizando reactores químicos a gran escala. El proceso implica el control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cristalización y la filtración, es esencial para obtener nitrato de econazol adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El nitrato de econazol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El nitrato de econazol puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de imidazol.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, lo que lleva a diferentes derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación y nitración se llevan a cabo utilizando reactivos como cloro y ácido nítrico.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos del nitrato de econazol, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Antifungal Applications

Topical Treatments

Econazole nitrate is primarily used in topical formulations for the treatment of dermatological fungal infections such as:

- Tinea pedis (athlete's foot)

- Tinea cruris (jock itch)

- Tinea corporis (ringworm)

- Cutaneous candidiasis

Clinical studies have demonstrated the efficacy of this compound in these applications. For instance, a Phase 2 trial confirmed its effectiveness in treating interdigital tinea pedis, showing significant improvement in patients after 29 days of treatment with a 1% cream formulation .

Table 1: Efficacy of this compound in Treating Fungal Infections

| Infection Type | Formulation | Treatment Duration | Efficacy Rate (%) |

|---|---|---|---|

| Tinea Pedis | Cream 1% | 29 days | 80 |

| Tinea Cruris | Cream 1% | 28 days | 75 |

| Cutaneous Candidiasis | Gel formulation | 21 days | 85 |

Oncological Applications

Recent studies have identified this compound as a potential inhibitor of the PI3K/AKT signaling pathway, which plays a critical role in cancer cell proliferation and survival. In vitro studies demonstrated that econazole significantly reduced cell viability in non-small cell lung cancer (NSCLC) cell lines, including A549 and H661, by promoting apoptosis and inhibiting key proteins involved in cell survival .

Furthermore, the combination of econazole with cisplatin showed synergistic effects, enhancing the therapeutic efficacy against lung tumors. In vivo studies indicated that econazole effectively suppressed tumor growth in nude mice models .

Table 2: Oncological Efficacy of this compound

| Cancer Type | Treatment | Observed Effects |

|---|---|---|

| Non-Small Cell Lung | Econazole + Cisplatin | Reduced tumor growth; increased apoptosis |

| Adenocarcinoma | Econazole alone | Decreased cell viability |

Drug Delivery Systems

This compound has also been investigated for its potential use in advanced drug delivery systems. Recent research focused on developing topical gel formulations that enhance drug stability and patient compliance. These formulations demonstrated excellent antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus while maintaining a suitable pH for skin application .

Additionally, studies on nanoparticle formulations of this compound have shown promising results in improving penetration through biological barriers, such as corneal tissues, suggesting potential applications in ocular therapies .

Table 3: Characteristics of this compound Gel Formulations

| Formulation Type | pH | Viscosity (cP) | Antifungal Activity |

|---|---|---|---|

| Gel with Carbopol®940 | ~6.0 | High (~500) | Effective against C. albicans |

| Standard Blank Gel | ~6.0 | Low (~100) | No activity |

Mecanismo De Acción

El nitrato de econazol ejerce sus efectos antifúngicos inhibiendo la enzima 14-α demetilasa, una enzima citocromo P-450 necesaria para la conversión de lanosterol a ergosterol. El ergosterol es un componente esencial de la membrana celular fúngica, y su inhibición conduce a un aumento de la permeabilidad celular y la fuga de contenido celular, lo que finalmente causa la muerte de las células fúngicas .

Compuestos Similares:

- Fluconazol

- Ketoconazol

- Itraconazol

- Clotrimazol

Comparación: El nitrato de econazol es único entre sus homólogos debido a su actividad de amplio espectro y su capacidad para ser utilizado tanto tópicamente como sistémicamente. Mientras que el fluconazol y el itraconazol se utilizan principalmente por vía sistémica, el nitrato de econazol y el clotrimazol se utilizan más comúnmente para aplicaciones tópicas. La efectividad del nitrato de econazol contra una amplia gama de especies fúngicas, incluidos dermatofitos y levaduras, lo convierte en un agente antifúngico versátil .

Comparación Con Compuestos Similares

- Fluconazole

- Ketoconazole

- Itraconazole

- Clotrimazole

Comparison: Econazole nitrate is unique among its peers due to its broad-spectrum activity and its ability to be used both topically and systemically. While fluconazole and itraconazole are primarily used systemically, this compound and clotrimazole are more commonly used for topical applications. This compound’s effectiveness against a wide range of fungal species, including dermatophytes and yeasts, makes it a versatile antifungal agent .

Actividad Biológica

Econazole nitrate is a synthetic imidazole derivative primarily recognized for its antifungal properties. It is widely utilized in dermatological formulations to treat various fungal infections, including tinea pedis and candidiasis. Recent research has expanded its profile, revealing significant biological activities beyond its antifungal effects, particularly in oncology and antibacterial applications.

This compound exerts its antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound also demonstrates additional biological activities which are being explored in cancer treatment.

Anticancer Properties

Recent studies have highlighted econazole's potential as an anticancer agent, particularly against non-small cell lung cancer (NSCLC). A study indicated that econazole inhibits the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation. The findings suggest that econazole:

- Inhibits PI3K activity : This leads to decreased phosphorylation of AKT, a key protein involved in cell survival.

- Promotes apoptosis : Econazole induces programmed cell death in cancer cells in a dose-dependent manner.

- Exhibits synergistic effects with cisplatin : When combined with cisplatin, econazole enhances the drug's efficacy against lung cancer cells .

The following table summarizes the cytotoxic effects of econazole on various NSCLC cell lines:

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| A549 (adenocarcinoma) | 13.5 | Yes |

| H661 (large cell) | 22.2 | Yes |

| NCI-H520 (squamous) | 22.3 | Yes |

Antibacterial Activity

This compound also exhibits notable antibacterial properties. A clinical study demonstrated its effectiveness against severe interdigital toe infections. Patients treated with econazole showed:

- 88% good to excellent response rate compared to no improvement in the control group.

- A 93% reduction in total aerobic flora, including significant decreases in gram-negative bacteria and diphtheroids .

These findings underscore econazole's dual role as both an antifungal and antibacterial agent.

Formulation and Release Characteristics

Recent formulations of this compound, such as topical gels, have been developed to enhance its delivery and effectiveness. Studies indicate that:

- Release Mechanism : The drug release from gel formulations follows an anomalous diffusion mechanism, indicating that both diffusion and gel swelling contribute to the release profile.

- In vitro Studies : Formulations demonstrated effective suppression of fungal growth, including strains like Aspergillus fumigatus and Candida albicans .

Case Studies

Several case studies have documented the clinical applications of this compound:

- Case Study on Tinea Pedis : In a controlled trial involving 50 patients with tinea pedis, those treated with econazole exhibited significant symptom relief and mycological cure rates compared to placebo.

- Combination Therapy in Lung Cancer : A cohort study involving lung cancer patients treated with a combination of cisplatin and econazole showed improved tumor response rates compared to cisplatin alone.

Propiedades

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXORDQKGIZAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27220-47-9 (Parent) | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025226 | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Econazole nitrate is a white crystalline powder. (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24169-02-6, 68797-31-9 | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Econazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24169-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H438WYN10E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Econazole Nitrate is an imidazole antifungal agent that works primarily by inhibiting the biosynthesis of ergosterol. [, ] Ergosterol is a critical component of fungal cell membranes, and its depletion disrupts membrane integrity and function. [, ] This leads to increased permeability, leakage of essential intracellular components, and ultimately fungal cell death. [, ]

A: Yes, research suggests that this compound can also inhibit the biosynthesis of triglycerides and phospholipids in fungal cells. [] Additionally, it may interfere with oxidative and peroxidative enzyme activity, potentially contributing to cellular necrosis. []

A: The molecular formula of this compound is C18H15Cl3N2O•HNO3, and its molecular weight is 444.7 g/mol. []

A: Yes, studies have used techniques like infrared (IR) spectroscopy to characterize this compound. [] IR spectral analysis can confirm the identity of the compound by comparing it to reference standards.

A: Studies show that light can negatively impact the stability of this compound ophthalmic ointments. [] Storing such formulations in dark containers is recommended to minimize degradation. []

A: this compound's primary mechanism of action revolves around inhibiting fungal enzymes involved in ergosterol synthesis. [, ] It is not typically recognized for possessing catalytic properties in the traditional sense of catalyzing chemical reactions.

ANone: While the provided research doesn't delve into specific computational modeling of this compound, these techniques could be valuable in further understanding its interactions with target enzymes, optimizing formulations, and exploring potential derivatives with enhanced activity.

A: While the type of container did not significantly impact the stability of this compound ophthalmic ointments in one study, light exposure was identified as a crucial factor. [] It's generally advisable to consider packaging that provides adequate protection from light and moisture to preserve drug stability.

A: Studies using excised minipig skin in Franz diffusion cells revealed that the percutaneous absorption of this compound from a cream formulation was relatively low, with approximately 5% of the drug penetrating through the skin and reaching the receptor compartment. [] This suggests that the majority of the drug remains localized in the skin layers, which is desirable for topical treatment of fungal infections.

A: In a study involving 22 patients with tinea pedis, topical application of this compound cream for 28 days resulted in an 86% cure rate. [, ] This highlights the effectiveness of this compound in treating this common fungal infection. [, ]

A: Yes, research suggests that this compound is effective in treating a range of fungal infections, including:* Tinea corporis and cruris: Clinical trials demonstrated that an this compound and Triamcinolone Acetonide cream was more effective than this compound cream alone in treating these conditions. [] The combination therapy provided faster symptom relief, a shorter treatment duration, and a higher overall efficacy. []* Tinea versicolor: A study comparing this compound 1% cream to a placebo in 126 patients with tinea versicolor found that 97% of the this compound group achieved excellent or partial responses, compared to 62% in the placebo group. [] This significant difference highlights the efficacy of this compound in treating this fungal skin infection. []* Pityriasis capitis (dandruff): Research suggests that this compound is effective in treating dandruff, particularly in cases associated with the presence of the yeast Malassezia globosa (previously known as Pityrosporum ovale). []

A: Yes, several in vitro studies have demonstrated the effectiveness of this compound against various fungal species. Notably, it shows potent activity against Candida albicans and Aspergillus fumigatus. [, , ] These findings support the use of this compound in treating a broad spectrum of fungal infections.

A: Researchers have employed various animal models to evaluate the effectiveness of this compound. One study used a rabbit model of Candida albicans vaginitis to demonstrate the drug's ability to inhibit fungal growth, reduce inflammation, and promote the recovery of vaginal mucosal tissue. [] This highlights the potential of this compound in treating vaginal candidiasis.

ANone: Several drug delivery approaches have been investigated to improve the targeting and efficacy of this compound, particularly for topical and transdermal applications. These include:

- Nanoparticles: Encapsulating this compound in nanoparticles, as explored for ocular delivery, aims to enhance drug penetration into target tissues and improve its bioavailability. []

- Transethosomes: Transethosomes are specifically designed to improve drug delivery across the skin barrier. [] Loading this compound into these vesicles has shown promise in enhancing its transdermal permeation and retention, leading to improved antifungal activity. []

- Oleic Acid Vesicles: Similar to transethosomes, oleic acid vesicles offer a means to overcome the skin barrier and enhance drug delivery to deeper skin layers. [] This approach has demonstrated improved in vitro and in vivo antifungal activity compared to conventional formulations. []

ANone: Several analytical methods have been developed and validated for the accurate determination of this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for separating and quantifying this compound in various matrices, including creams, ointments, and biological samples. [, , ] This method offers high sensitivity, selectivity, and reproducibility, making it suitable for quality control purposes.

- Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry provides a simpler and faster alternative for determining this compound content in some formulations, particularly when a single analyte is of interest. [, ] It relies on the absorbance of UV-Vis light by the analyte at specific wavelengths.

- Thin-Layer Chromatography (TLC): TLC, specifically high-performance TLC (HPTLC), is a versatile technique that allows for the separation and identification of this compound in pharmaceutical dosage forms. [] It is a cost-effective option for qualitative and semi-quantitative analysis.

- Third-Order Derivative Spectrometry: This specialized spectrophotometric method enhances the sensitivity and selectivity of this compound detection by resolving overlapping spectral bands. [, ] It proves valuable in analyzing complex samples where traditional spectrophotometry might be limited.

ANone: The research primarily focuses on the pharmaceutical and medical aspects of this compound, with limited information on its environmental impact and degradation pathways. Further studies are needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impact.

ANone: Researchers have explored several approaches to improve the solubility and dissolution rate of this compound, including:

- Cyclodextrin Inclusion Complexes: Forming inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated significant enhancement in this compound solubility. [] This strategy involves entrapping the drug molecule within the hydrophobic cavity of the cyclodextrin, increasing its apparent water solubility and potentially improving its bioavailability.

- Surfactants and Phospholipids: Studies have investigated the use of surfactants and phospholipids to enhance the solubility of this compound. [] These excipients can improve drug wettability and facilitate its dissolution in aqueous media.

A: Several studies emphasized the importance of method validation for ensuring the accuracy, precision, and reliability of analytical techniques used to quantify this compound in various samples. [, , ] These validation procedures typically involve assessing parameters such as linearity, accuracy, precision, specificity, detection limit, and quantitation limit, following established guidelines like those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

A: The research underscores the significance of quality control measures for this compound formulations, ensuring their safety, efficacy, and consistency. [, , , ] Manufacturers adhere to strict quality standards throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis. These measures aim to deliver pharmaceutical products that consistently meet predefined quality attributes.

ANone: The provided research focuses primarily on this compound's antifungal activity and formulation aspects. Detailed investigations into its immunogenicity, potential for drug-transporter or drug-metabolizing enzyme interactions, and biocompatibility are not extensively covered within these studies.

ANone: Yes, several other antifungal medications are available, each with its own mechanism of action, spectrum of activity, and potential side effects. Some common alternatives include:

- Clotrimazole: One study directly compared the efficacy of Clotrimazole 1% solution to an this compound 1% and Triamcinolone Acetonide 0.1% cream in treating otomycosis (fungal ear infection). [] Interestingly, Clotrimazole showed a significantly higher resolution rate (88.23%) compared to the this compound combination (80.39%). []

- Ketoconazole: Research has compared the efficacy of this compound topical foam to Ketoconazole cream in managing interdigital tinea pedis. [, ] These studies provide insights into the relative effectiveness and patient preferences for these two antifungal options.

- Miconazole: Like Econazole, Miconazole is an imidazole antifungal agent. In vitro studies have compared the activity of these two agents, along with Ciclopirox olamine, against common ringworm fungi. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.